molecular formula C14H15N3O3S2 B2544300 Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034526-61-7

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2544300
CAS RN: 2034526-61-7
M. Wt: 337.41
InChI Key: NBORFTWSKPDEDQ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole (BTZ) is a versatile scaffold that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Synthesis Analysis

The synthesis of BTZ-based compounds often involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular structure of BTZ-based compounds is characterized by a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO).


Chemical Reactions Analysis

BTZ-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

BTZ-based compounds are known for their good liposolubility, which is most likely attributed to the presence of the sulfur atom . They are able to cross cellular membranes due to their mesoionic nature .

Scientific Research Applications

Photovoltaics and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif serves as an electron acceptor in donor–acceptor (D–A) systems. Researchers have extensively explored BTZ-based compounds for photovoltaic devices and fluorescent sensors. Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate could be a promising candidate in these applications due to its electron-accepting properties .

Visible-Light Organophotocatalysis

While BTZ derivatives have been studied for photovoltaics and sensors, their potential as visible-light organophotocatalysts remains underexplored. Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate could play a crucial role in sustainable chemistry by harnessing light as a “traceless” reagent. Investigating its photocatalytic properties may lead to eco-friendly alternatives to precious metal-based catalysts .

Electron-Deficient Heteroarene Alkylation

Researchers have validated BTZ-based photocatalysts using Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. By systematically modifying the optoelectronic and photophysical properties of these compounds, scientists aim to enhance their performance in organic transformations under both batch and continuous flow conditions .

Electronic Structure Studies

Studies on benzo[c][1,2,5]thiadiazole derivatives, including Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate, involve X-ray analysis and computational methods. These investigations reveal electronic structures, electron delocalization, and potential selective functionalization pathways .

Photosensitization for Singlet Oxygen Generation

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate and related compounds have been employed as photosensitizers for singlet oxygen generation. This property finds applications in oxidation reactions, such as the oxidation of aryl phosphines .

Light-Driven Cr(VI) Reduction

In recent research, a donor-acceptor covalent organic framework (COF) containing the BTZ motif demonstrated excellent Cr(VI) reduction photocatalysis. The DTB-BT-COF, based on Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate, exhibited remarkable light absorption and efficient charge separation, making it a potential candidate for environmental remediation .

These applications highlight the versatility and potential impact of Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate in various scientific domains. Researchers continue to explore its properties and applications, paving the way for innovative solutions in sustainable chemistry and materials science. 🌟🔬👩‍🔬👨‍🔬

properties

IUPAC Name

methyl 2-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-20-13(18)8-21-10-4-5-17(7-10)14(19)9-2-3-11-12(6-9)16-22-15-11/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBORFTWSKPDEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate

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